

2-Chloro-3-methylquinoline CAS number 57876-69-4

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Compound of Interest

Compound Name: 2-Chloro-3-methylquinoline

Cat. No.: B1584123

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An In-Depth Technical Guide to **2-Chloro-3-methylquinoline** (CAS: 57876-69-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this critical class of compounds, **2-Chloro-3-methylquinoline** (CAS No. 57876-69-4) emerges as a highly versatile and valuable building block. The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 3-position makes it an ideal starting material for the synthesis of more complex, biologically active molecules.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the physicochemical properties, synthesis, reactivity, and strategic applications of **2-Chloro-3-methylquinoline**, grounding its utility in the principles of modern synthetic and medicinal chemistry.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of **2-Chloro-3-methylquinoline**.

Chemical Identity

The essential identifiers for **2-Chloro-3-methylquinoline** are summarized below, providing a clear reference for procurement, documentation, and regulatory compliance.

Identifier	Value
IUPAC Name	2-chloro-3-methylquinoline[5][6]
CAS Number	57876-69-4[4][5][6][7][8]
Molecular Formula	C ₁₀ H ₈ ClN[5][7][8]
Molecular Weight	177.63 g/mol [5][6]
Canonical SMILES	<chem>CC1=C(Cl)N=C2C=CC=CC2=C1</chem> [5]
InChI Key	UMYPPRQNLXTIEQ-UHFFFAOYSA-N[5][6]
Synonyms	3-Methyl-2-chloroquinoline, Quinoline, 2-chloro-3-methyl-

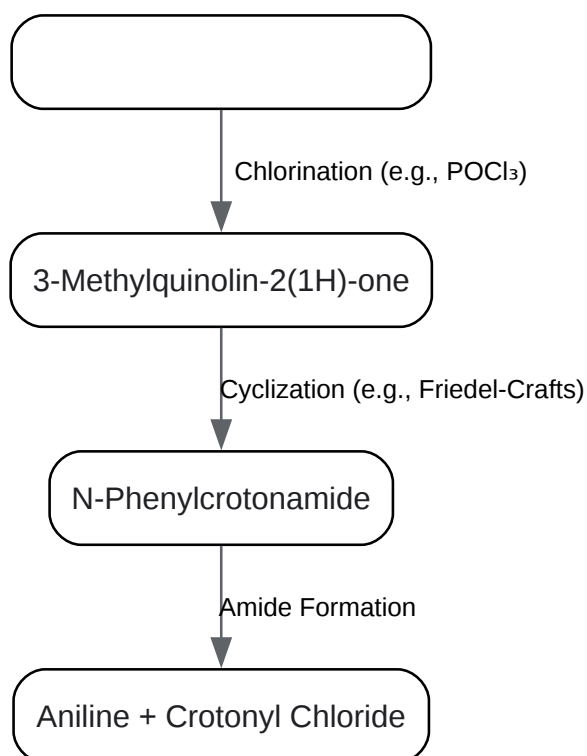
Physical Properties

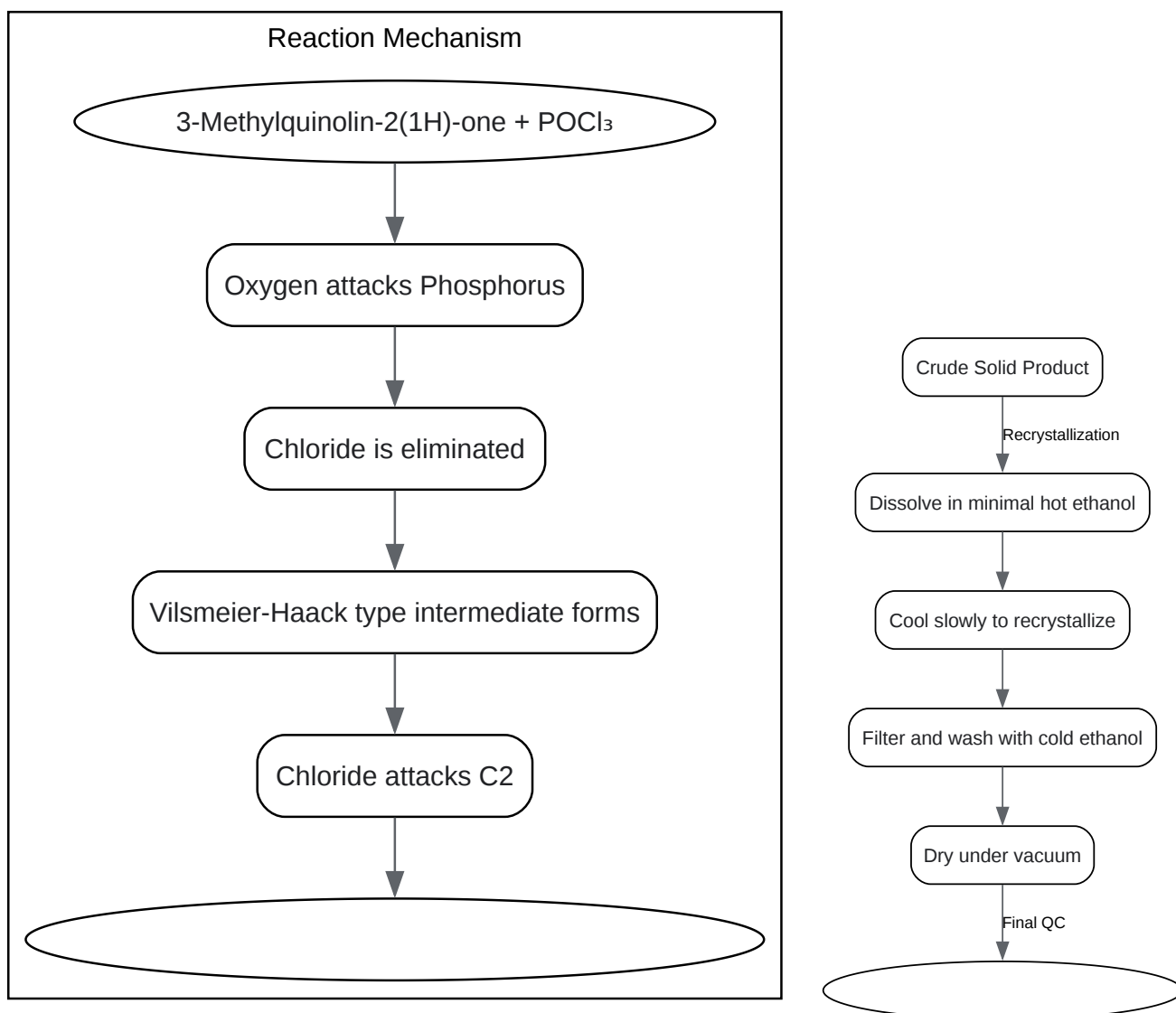
The physical state and solubility dictate the handling, reaction conditions, and purification strategies for a compound.

Property	Value	Source
Appearance	White to beige crystalline needles or crystals	[7] [9]
Melting Point	83-84 °C	[7] [9]
Boiling Point	286.6 °C at 760 mmHg	[9]
Density	1.225 g/cm ³	[7] [9]
Water Solubility	Insoluble	[7]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the spectra of **2-Chloro-3-methylquinoline** are outlined below. This analytical workflow is a self-validating system for confirming the identity and purity of the synthesized or procured material.





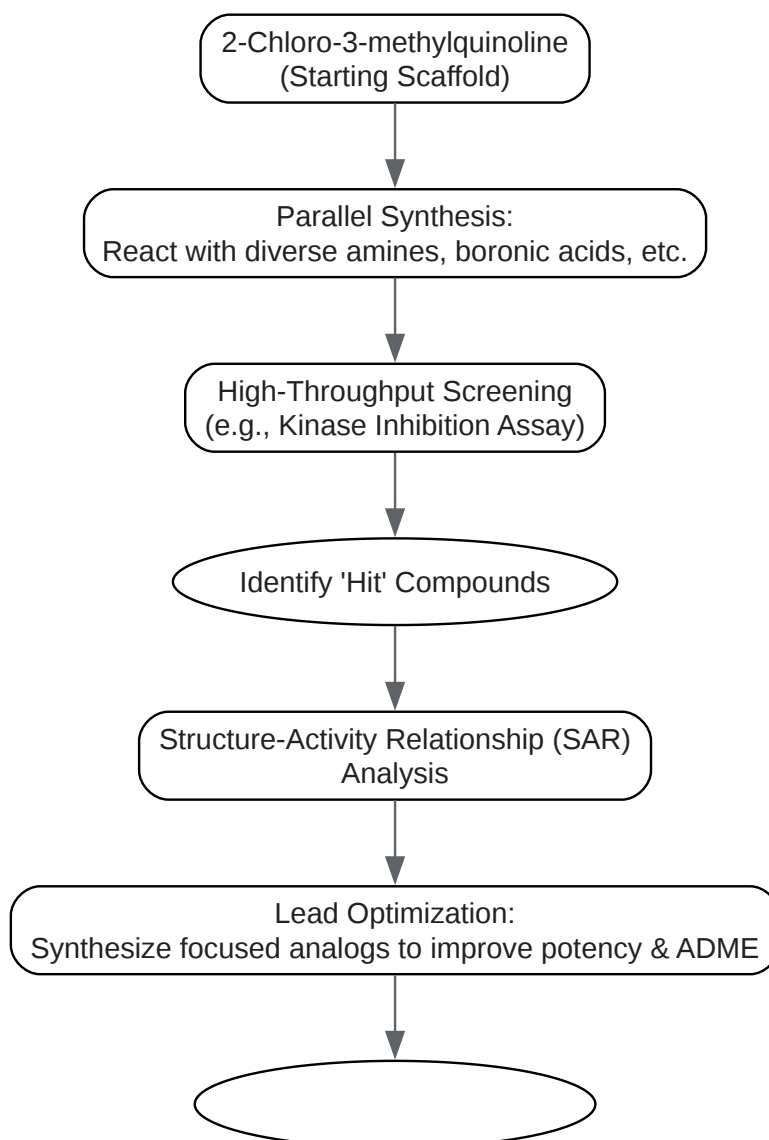
2-Chloro-3-methylquinoline + Nu⁻

1. Nucleophilic Attack

Meisenheimer Intermediate
(Negative charge stabilized by N)

2. Elimination of Cl⁻

2-Nu-3-methylquinoline + Cl⁻



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